4-甲氧基苯甲酰胺-N-(2-氨基乙基)盐酸盐

描述

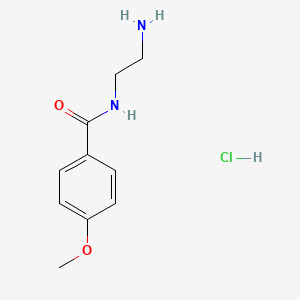

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride: is a chemical compound that features a benzamide core substituted with an aminoethyl group and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

科学研究应用

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

Target of Action

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a monomer used for polymerization reactions . It is used to synthesize polymers for nucleic acid complexation and polyplex formation .

Mode of Action

The compound interacts with its targets through covalent ester formation and/or alkylammonium ions . This interaction leads to the formation of polymers that can complex with nucleic acids, thereby affecting their function .

Biochemical Pathways

The compound affects the biochemical pathways involved in nucleic acid complexation and polyplex formation . The downstream effects of these pathways include changes in gene expression and cellular function .

Pharmacokinetics

As a monomer used for polymerization reactions, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride’s action include changes in nucleic acid structure and function, alterations in gene expression, and modifications to cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride . For example, the efficiency of polymerization reactions can be affected by these factors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol, followed by the conversion of the resulting amide to its hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-4-methoxybenzamide hydrochloride may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

化学反应分析

Types of Reactions: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 4-hydroxybenzamide derivatives.

Reduction: Formation of N-(2-aminoethyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamide derivatives depending on the substituent used.

相似化合物的比较

Tris(2-aminoethyl)amine: A compound with a similar aminoethyl group but different core structure.

N-(2-aminoethyl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

生物活性

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, pharmacological properties, and potential applications, supported by data tables and relevant case studies.

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride is characterized by its unique structure, which includes an aminoethyl group attached to a methoxy-substituted benzamide. This configuration contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 219.68 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-methoxybenzamide hydrochloride |

Target Interactions

The compound primarily interacts with biological targets through covalent bonding, forming stable complexes that can alter biochemical pathways. Its mode of action involves:

- Covalent Ester Formation : This is crucial for the activation of certain enzymatic pathways.

- Alkylammonium Ion Formation : Enhances solubility and bioavailability in physiological conditions.

Biochemical Pathways

Research indicates that N-(2-aminoethyl)-4-methoxybenzamide hydrochloride affects nucleic acid complexation and polyplex formation, which are essential for gene expression regulation and cellular function modification. The compound has shown potential in altering gene expression profiles, suggesting implications in therapeutic applications.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

- Good Bioavailability : Facilitates effective absorption and distribution in biological systems.

- Stability Under Physiological Conditions : Environmental factors such as pH and temperature can influence its efficacy but do not significantly degrade its activity.

Research Applications

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has been investigated for various applications:

- Medicinal Chemistry : Explored as a precursor for drug development due to its unique structural features that enhance biological activity.

- Biological Studies : Used in enzyme interaction studies and protein modification research.

- Polymer Chemistry : Acts as a monomer for polymerization reactions, contributing to the synthesis of complex biomaterials.

Case Studies and Findings

Several studies have highlighted the compound's potential:

- Antiparasitic Activity : A related compound showed promising results against Trypanosoma brucei, with a reported EC of 0.001 μM, indicating high potency. This suggests that modifications to the benzamide structure can enhance antiparasitic effects significantly .

- Inhibition Studies : Investigations into heat shock protein inhibitors derived from benzamides revealed that structural modifications could lead to improved binding affinities and selectivity profiles in cancer therapy contexts .

- Enzyme Interaction : The compound has been employed to study interactions with dihydrofolate reductase (DHFR), revealing insights into its mechanism of action at the molecular level .

属性

IUPAC Name |

N-(2-aminoethyl)-4-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLJHJBMBLPOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。